molecular formula C15H11NO2 B175842 3-(4-Amino-phenyl)-chromen-2-one CAS No. 1218-54-8

3-(4-Amino-phenyl)-chromen-2-one

Cat. No.: B175842
CAS No.: 1218-54-8
M. Wt: 237.25 g/mol
InChI Key: LYIBWAQRUZXFGC-UHFFFAOYSA-N
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Description

3-(4-Amino-phenyl)-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a chromen-2-one core with an amino-phenyl group attached at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-phenyl)-chromen-2-one typically involves the condensation of 4-aminophenylboronic acid with a suitable chromen-2-one precursor. This reaction is often carried out under Suzuki-Miyaura coupling conditions, which involve the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Amino-phenyl)-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in electrophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used under mild conditions.

Major Products:

    Oxidation: Nitro-phenyl-chromen-2-one derivatives.

    Reduction: Dihydro-chromen-2-one derivatives.

    Substitution: Acylated or sulfonated derivatives of this compound.

Scientific Research Applications

3-(4-Amino-phenyl)-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Amino-phenyl)-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

    3-(4-Nitro-phenyl)-chromen-2-one: Similar structure but with a nitro group instead of an amino group.

    3-(4-Hydroxy-phenyl)-chromen-2-one: Similar structure but with a hydroxy group instead of an amino group.

    3-(4-Methyl-phenyl)-chromen-2-one: Similar structure but with a methyl group instead of an amino group.

Uniqueness: 3-(4-Amino-phenyl)-chromen-2-one is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. The presence of the amino group allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-aminophenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIBWAQRUZXFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309791
Record name 3-(4-Amino-phenyl)-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1218-54-8
Record name 1218-54-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Amino-phenyl)-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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